1-(3-Bromopropyl)-4-ethyl-2-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-4-ethyl-2-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a bromopropyl group, an ethyl group, and a trifluoromethylthio group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-4-ethyl-2-(trifluoromethylthio)benzene typically involves the following steps:
Ethylation: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Trifluoromethylthio Substitution: The trifluoromethylthio group can be introduced through nucleophilic substitution reactions using trifluoromethylthiolating agents like trifluoromethanesulfenyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-4-ethyl-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Major Products Formed:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Hydroxylated or carbonylated benzene derivatives.
Reduction: Reduced forms of the original compound with hydrogenated functional groups.
Scientific Research Applications
1-(3-Bromopropyl)-4-ethyl-2-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the synthesis of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-ethyl-2-(trifluoromethylthio)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The specific pathways depend on the functional groups present and the nature of the interactions, which can include covalent bonding, hydrogen bonding, or hydrophobic interactions.
Comparison with Similar Compounds
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Shares the bromopropyl and trifluoromethyl groups but lacks the ethyl group.
1-Bromo-3-phenylpropane: Contains a bromopropyl group but lacks the trifluoromethylthio and ethyl groups.
3-Bromo-1-phenylpropane: Similar to 1-Bromo-3-phenylpropane but with a different positional isomerism.
Properties
Molecular Formula |
C12H14BrF3S |
---|---|
Molecular Weight |
327.21 g/mol |
IUPAC Name |
1-(3-bromopropyl)-4-ethyl-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14BrF3S/c1-2-9-5-6-10(4-3-7-13)11(8-9)17-12(14,15)16/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
JIJWPSBSXROMAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)CCCBr)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.